Guacetisal, the ester of acetylsalicylic acid and guaiacol, is a bronchomucotropic compound. [] It was synthesized with the aim of creating a drug with both anti-inflammatory and balsamic properties. [, ] This compound has primarily been studied for its potential in treating various respiratory illnesses, particularly chronic bronchitis. [, , , , ]
While Guacetisal has been shown to exhibit therapeutic effects in several studies, its exact mechanism of action remains unclear. Some studies suggest it possesses fluidifying, expectorant, and indirect anti-cough actions. [] This action may be mediated by an initial increase in bronchial secretions followed by a gradual decrease towards the end of treatment. [] Further research is needed to elucidate the precise molecular mechanisms underlying these effects.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5